Superior Affinity for CouL: Km Comparison vs. Native Aminocoumarin Substrate
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid demonstrates a stronger affinity for the amide synthetase CouL compared to the aminocoumarin moiety, as reflected in their apparent Km values. This indicates it is a more efficient substrate for the enzyme responsible for assembling the coumermycin A1 scaffold [1].
| Evidence Dimension | Apparent Km (Michaelis constant) |
|---|---|
| Target Compound Data | 26 µM |
| Comparator Or Baseline | Aminocoumarin moiety (native substrate): 44 µM |
| Quantified Difference | 1.7-fold lower Km (higher affinity) |
| Conditions | In vitro assay with purified hexahistidine-tagged CouL from E. coli, in the presence of ATP and Mn2+ or Mg2+ [1]. |
Why This Matters
This lower Km value provides a quantifiable metric for selecting this compound over other potential substrates in CouL-mediated synthetic or biosynthetic applications.
- [1] Schmutz E, et al. An unusual amide synthetase (CouL) from the coumermycin A1 biosynthetic gene cluster from Streptomyces rishiriensis DSM 40489. Eur J Biochem. 2003;270(22):4413-9. PMID: 14622269. View Source
